Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acids are organic compounds that can be seen as both an amine and a carboxylic acid . They are the parent compounds of several important families of organic compounds . The compound you mentioned is a specific type of carbamic acid where the amine part is a [4-(bromomethyl)-2-chlorophenyl] group and the ester part is a 1,1-dimethylethyl group .
Molecular Structure Analysis
The molecular structure of carbamic acids involves a carbonyl group (C=O), an amine group (NH2), and a hydroxyl group (OH) attached to the carbonyl carbon . In the case of your specific compound, the amine part is replaced by a [4-(bromomethyl)-2-chlorophenyl] group and the hydroxyl part is part of an ester group with a 1,1-dimethylethyl group .Chemical Reactions Analysis
Carbamic acids and their esters can undergo various reactions. One such reaction is hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The products are a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
Carbamic acids have a planar molecular structure . They are stable only up to about -23°C; at higher temperatures, they decompose into ammonia and carbon dioxide . The specific physical and chemical properties of your compound, such as melting point, boiling point, and density, were not available in the sources I found .Properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-2-chlorophenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXCRPCHKNKPEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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